Hydroxysafflor Yellow A

Übersicht

Beschreibung

Hydroxysafflor Yellow A ist eine natürliche Verbindung, die aus den Blüten von Carthamus tinctorius L., allgemein bekannt als Färberdistel, gewonnen wird. Diese Verbindung ist ein wasserlösliches Chalkon-Glykosid und der wichtigste Wirkstoff, der für die pharmakologischen Eigenschaften der Färberdistel verantwortlich ist. This compound wurde ausgiebig auf seine antioxidativen, entzündungshemmenden, gerinnungshemmenden und krebshemmenden Wirkungen untersucht .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

This compound kann durch verschiedene Verfahren synthetisiert werden, darunter chemische Synthese und Extraktion aus natürlichen Quellen. Eine gängige Methode beinhaltet die Extraktion aus Färberdistel unter Verwendung von Ultraschall-Wasserextraktion, gefolgt von einer Trennung unter Verwendung von makroporösen Adsorptionsharzen, chromatographischer Trennung, Ultrafiltration und Gefriertrocknung . Der Gehalt des hergestellten this compound-Trocknungspulvers kann bis zu 99,8 % erreichen, mit einer Ausbeute von 62,7 % .

Industrielle Produktionsmethoden

In der industriellen Produktion wird der Extraktionsprozess optimiert, um eine hohe Ausbeute und Reinheit zu erreichen. Der Prozess umfasst in der Regel die folgenden Schritte:

Ultraschall-Wasserextraktion: Färberdistel wird einer Ultraschall-Wasserextraktion unterzogen, um den Rohextrakt zu erhalten.

Makroporöse Adsorptionsharze: Der Rohextrakt wird durch makroporöse Adsorptionsharze geleitet, um die gewünschte Verbindung abzutrennen.

Chromatographische Trennung: Weitere Reinigung wird mit chromatographischen Verfahren wie LH-20-Sephadex-Chromatographie erreicht.

Ultrafiltration und Gefriertrocknung: Der gereinigte Extrakt wird dann einer Ultrafiltration und Gefriertrocknung unterzogen, um das Endprodukt zu erhalten.

Chemische Reaktionsanalyse

Reaktionstypen

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können seine chemische Struktur verändern.

Substitution: Substitutionsreaktionen können neue funktionelle Gruppen in das Molekül einführen

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann Oxidation zur Bildung von hydroxylierten Derivaten führen, während Reduktion zu reduzierten Formen der Verbindung führen kann .

Wissenschaftliche Forschungsanwendungen

This compound hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Es wird als natürliches Pigment und als Modellverbindung für die Untersuchung von Chalkon-Glykosiden verwendet

Biologie: Es wurde auf seine Auswirkungen auf die Zelllebensfähigkeit, Apoptose und oxidativen Stress untersucht

Medizin: This compound hat sich als vielversprechend bei der Behandlung von Herz-Kreislauf- und zerebrovaskulären Erkrankungen, Osteoarthritis und Krebs erwiesen

Industrie: Es wird in der pharmazeutischen, Lebensmittel- und Kosmetikindustrie aufgrund seiner bioaktiven Eigenschaften verwendet

Wirkmechanismus

This compound übt seine Wirkungen durch verschiedene molekulare Ziele und Pfade aus. Es wurde gezeigt, dass es den HIF-1α/JAK/STAT3-Signalweg reguliert, der eine entscheidende Rolle bei Entzündungen und oxidativem Stress spielt . Durch die Hemmung von HIF-1α reguliert this compound die Expression von pro-inflammatorischen Zytokinen herunter und reduziert oxidativen Stress . Darüber hinaus moduliert es die JAK2/STAT3- und SOCS3-Signalwege, was zu seinen neuroprotektiven Wirkungen beiträgt .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Hydroxysafflor Yellow A can be synthesized through various methods, including chemical synthesis and extraction from natural sources. One common method involves the extraction from safflower using ultrasonic water extraction, followed by separation using macroporous adsorption resin, chromatographic separation, ultrafiltration, and freeze-drying . The content of the prepared this compound dry powder can reach up to 99.8%, with a yield of 62.7% .

Industrial Production Methods

In industrial production, the extraction process is optimized to achieve high yield and purity. The process typically involves the following steps:

Ultrasonic Water Extraction: Safflower is subjected to ultrasonic water extraction to obtain the crude extract.

Macroporous Adsorption Resin: The crude extract is passed through macroporous adsorption resin to separate the desired compound.

Chromatographic Separation: Further purification is achieved using chromatographic techniques such as LH-20 sephadex chromatography.

Ultrafiltration and Freeze-Drying: The purified extract is then subjected to ultrafiltration and freeze-drying to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Hydroxysafflor Yellow A undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different oxidation products.

Reduction: Reduction reactions can modify its chemical structure.

Substitution: Substitution reactions can introduce new functional groups into the molecule

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

HSYA exhibits a broad spectrum of biological effects, including:

- Anticancer Activity : HSYA has shown potential as an anticancer agent, influencing various pathways related to apoptosis, autophagy, and tumor immune microenvironments. Recent studies have highlighted its effectiveness against multiple cancer types, although the specific mechanisms remain an area for further exploration .

- Cardiovascular Protection : The compound has been proven to have beneficial effects on cardiovascular health. It is used in the treatment of conditions such as angina pectoris and hypertension. Clinical trials have demonstrated that HSYA can significantly reduce blood pressure and improve cardiac function in hypertensive models .

- Neuroprotection : HSYA has displayed protective effects against neurodegenerative diseases, including cerebral ischemia and traumatic brain injury. It enhances antioxidant defenses and promotes neuronal survival through various signaling pathways .

- Hepatoprotection : Studies indicate that HSYA can protect liver cells from damage induced by toxins and alcohol. It reduces inflammation and oxidative stress in hepatic tissues, which is crucial for maintaining liver health .

- Renal Protection : HSYA has been shown to ameliorate acute kidney injury by inhibiting inflammatory responses associated with ischemia/reperfusion injury. This protective effect is mediated through the TLR4/NF-κB signaling pathway .

Case Studies and Research Findings

Several studies have documented the applications of HSYA across different medical conditions:

- A study evaluating HSYA's effects on in vitro models of traumatic brain injury found that it significantly improved neuronal survival rates by enhancing autophagic activity and reducing oxidative stress markers .

- Clinical trials involving safflor yellow injections containing HSYA demonstrated substantial improvements in patients with angina pectoris, indicating its efficacy as a therapeutic agent for cardiovascular diseases .

- Research on renal protection revealed that HSYA treatment significantly reduced inflammatory markers in a rat model of acute kidney injury, showcasing its potential for clinical applications in nephrology .

Summary Table of Applications

Wirkmechanismus

Hydroxysafflor Yellow A exerts its effects through various molecular targets and pathways. It has been shown to regulate the HIF-1α/JAK/STAT3 signaling pathway, which plays a crucial role in inflammation and oxidative stress . By inhibiting HIF-1α, this compound downregulates the expression of pro-inflammatory cytokines and reduces oxidative stress . Additionally, it modulates the JAK2/STAT3 and SOCS3 signaling pathways, contributing to its neuroprotective effects .

Vergleich Mit ähnlichen Verbindungen

Hydroxysafflor Yellow A kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:

Tenuigenin: Beide Verbindungen weisen neuroprotektive Wirkungen auf, aber sie modulieren verschiedene Signalwege.

Paeoniflorin: Diese Verbindung hat ebenfalls entzündungshemmende Eigenschaften und wird in der traditionellen chinesischen Medizin verwendet.

Kaempferol und Quercetin: Diese Flavonoide teilen antioxidative und entzündungshemmende Eigenschaften mit this compound.

This compound zeichnet sich durch seine einzigartige Kombination von pharmakologischen Aktivitäten und seine spezifischen molekularen Ziele aus, was es zu einer wertvollen Verbindung für verschiedene wissenschaftliche und industrielle Anwendungen macht .

Biologische Aktivität

Hydroxysafflor Yellow A (HSYA) is a prominent bioactive compound extracted from the flower of Carthamus tinctorius L. (safflower). Since its isolation in 1993, HSYA has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects. This article aims to provide a comprehensive overview of the biological activity of HSYA, supported by research findings and data tables.

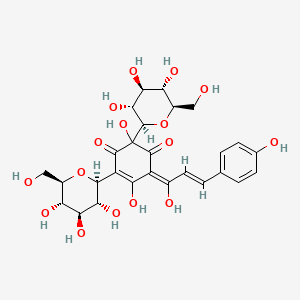

HSYA is classified as a quinochalcone C-glycoside. It exhibits a complex structure that includes keto-enol tautomeric forms, with the 1-enol-3,7-diketo form being predominant. The compound is primarily synthesized through the phenylalanine metabolic pathway, where chalcone synthase genes play a crucial role in its production .

Pharmacological Activities

The biological activities of HSYA can be categorized into several key areas:

1. Anticancer Activity

- HSYA has demonstrated significant cytotoxic effects against various cancer cell lines. For instance, it showed IC50 values of 539 µg/ml, 432 µg/ml, and 416 µg/ml against SBC-3, DMS273, and DMS114 small cell lung cancer cell lines, respectively .

- Additionally, HSYA has been reported to inhibit the proliferation of human umbilical vein endothelial cells (HUVEC) and HepG2 liver cancer cells .

2. Neuroprotective Effects

- Research indicates that HSYA can protect neuronal cells from damage associated with ischemic conditions. It has been shown to inhibit oxidative stress and inflammation in models of cerebral ischemia-reperfusion injury .

- A study highlighted its neuroprotective effect in Parkinson's disease models induced by 6-hydroxydopamine .

3. Cardiovascular Protection

- HSYA exhibits protective effects against ischemia-reperfusion injury in cardiac tissues. It has been shown to reduce myocardial infarction size and improve cardiac function post-injury .

- The compound also enhances endothelial function by promoting angiogenesis through mechanisms involving nucleolin-mediated pathways .

4. Antioxidant and Anti-inflammatory Properties

- HSYA acts as a potent antioxidant, reducing oxidative stress markers in various models. Its anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines and mediators .

Summary of Research Findings

Case Studies

- Cerebral Ischemia : In a study involving rats subjected to ischemia-reperfusion injury, treatment with HSYA significantly reduced neuronal damage and improved functional recovery compared to control groups .

- Cancer Treatment : Clinical trials have indicated that HSYA can enhance the efficacy of traditional chemotherapeutics when used in combination therapies for lung cancer patients .

Eigenschaften

IUPAC Name |

(6E)-2,5-dihydroxy-6-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2,4-bis[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohex-4-ene-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32O16/c28-7-12-16(32)19(35)21(37)23(42-12)15-18(34)14(11(31)6-3-9-1-4-10(30)5-2-9)24(39)27(41,25(15)40)26-22(38)20(36)17(33)13(8-29)43-26/h1-6,12-13,16-17,19-23,26,28-38,41H,7-8H2/b6-3+,14-11+/t12-,13-,16-,17-,19+,20+,21-,22-,23+,26-,27?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAVUBSCVWHLRGE-UXEKTNMQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=C2C(=C(C(=O)C(C2=O)(C3C(C(C(C(O3)CO)O)O)O)O)C4C(C(C(C(O4)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=C\2/C(=C(C(=O)C(C2=O)([C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)/O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801031226 | |

| Record name | Hydroxysafflor yellow A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801031226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

612.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78281-02-4 | |

| Record name | Hydroxysafflor yellow A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078281024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxysafflor yellow A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801031226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXYSAFFLOR YELLOW A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HI7O919OYZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.